molecular formula C16H14N4 B13876917 1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline

1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B13876917
M. Wt: 262.31 g/mol
InChI Key: TXDKBFFENSXLEB-UHFFFAOYSA-N
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Description

1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a quinoline moiety, imparts it with distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific conditions. For instance, the condensation of pyridine derivatives with hydrazine and subsequent cyclization can yield the desired triazoloquinoline structure. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments to achieve efficient synthesis .

Chemical Reactions Analysis

1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and triazole rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, thereby interfering with signaling pathways crucial for cell proliferation and survival. The compound’s ability to bind to these targets is facilitated by its unique structure, which allows for specific interactions with the active sites of enzymes and receptors .

Comparison with Similar Compounds

1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline can be compared with other triazoloquinoline derivatives, such as:

Properties

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

1-methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C16H14N4/c1-11-18-19-16-7-5-13-9-12(4-6-15(13)20(11)16)14-3-2-8-17-10-14/h2-4,6,8-10H,5,7H2,1H3

InChI Key

TXDKBFFENSXLEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(CC2)C=C(C=C3)C4=CN=CC=C4

Origin of Product

United States

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